Ketotifen-d3 Fumarate Ketotifen-d3 Fumarate
Brand Name: Vulcanchem
CAS No.: 1795138-23-6
VCID: VC0140150
InChI: InChI=1S/C19H19NOS.C4H4O4/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19;5-3(6)1-2-4(7)8/h2-5,8,11H,6-7,9-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3;
SMILES: CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O
Molecular Formula: C23H23NO5S
Molecular Weight: 428.517

Ketotifen-d3 Fumarate

CAS No.: 1795138-23-6

Cat. No.: VC0140150

Molecular Formula: C23H23NO5S

Molecular Weight: 428.517

* For research use only. Not for human or veterinary use.

Ketotifen-d3 Fumarate - 1795138-23-6

Specification

CAS No. 1795138-23-6
Molecular Formula C23H23NO5S
Molecular Weight 428.517
IUPAC Name (E)-but-2-enedioic acid;10-[1-(trideuteriomethyl)piperidin-4-ylidene]-5H-benzo[1,2]cyclohepta[3,4-b]thiophen-4-one
Standard InChI InChI=1S/C19H19NOS.C4H4O4/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19;5-3(6)1-2-4(7)8/h2-5,8,11H,6-7,9-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3;
Standard InChI Key YNQQEYBLVYAWNX-PCUGBSCUSA-N
SMILES CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O

Introduction

Chemical Properties

Structure and Molecular Information

Ketotifen-d3 Fumarate possesses a complex molecular structure that maintains the benzocycloheptathiophene backbone of ketotifen while incorporating deuterium atoms and fumaric acid. The compound is characterized by the following molecular identifiers:

  • Chemical Name: Ketotifen-d3 Fumarate

  • CAS Number: 1795138-23-6

  • Molecular Formula: C₂₃H₂₀D₃NO₅S

  • Molecular Weight: 428.52 g/mol

The deuterium atoms in Ketotifen-d3 Fumarate replace three hydrogen atoms in the structure of regular ketotifen, creating a stable isotopic variant that behaves similarly in most chemical reactions but can be distinguished through mass spectrometry techniques.

Physical Properties

The physical properties of Ketotifen-d3 Fumarate are critical for laboratory handling and analytical applications. The compound presents as a solid substance with specific solubility characteristics essential for preparing analytical standards. Table 1 summarizes the key physical properties based on available research data:

Table 1: Physical Properties of Ketotifen-d3 Fumarate

PropertyValueReference
Molecular Weight428.52 g/mol
AppearanceSolid
Solubility in DMSO50 mg/mL (116.68 mM) with ultrasonic treatment
Recommended Storage Temperature-20°C
Long-term Stability (-80°C)Up to 6 months
Short-term Stability (-20°C)Up to 1 month

These physical properties inform proper handling procedures and stability considerations for researchers working with this compound in analytical settings.

Relationship to Ketotifen Fumarate

Comparison of Properties

The parent compound, ketotifen fumarate, is a benzocycloheptathiophene derivative with potent antihistaminic and mast cell stabilizing properties, structurally similar to some first-generation antihistamines such as cyproheptadine and azatadine . It functions as a second-generation noncompetitive H1-antihistamine and mast cell stabilizer, while also exhibiting properties as a functional leukotriene antagonist and phosphodiesterase inhibitor .

Applications as an Internal Standard

The primary application of Ketotifen-d3 Fumarate lies in its utility as an internal standard for analytical methods, particularly in the quantification of ketotifen in biological samples. The compound's deuterium labeling provides a distinct mass spectrometric signature while maintaining chromatographic behavior nearly identical to non-deuterated ketotifen. This property makes it ideal for correcting for variations in sample preparation, injection, and instrument performance during analysis.

In bioanalytical methods, Ketotifen-d3 is typically added at a known concentration to calibration standards, quality control samples, and unknown samples. The ratio of analyte to internal standard response is then used for quantification, improving the accuracy and precision of results by compensating for matrix effects and recovery variations .

Desired ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM2.3336 mL solvent11.6681 mL solvent23.3361 mL solvent
5 mM0.4667 mL solvent2.3336 mL solvent4.6672 mL solvent
10 mM0.2334 mL solvent1.1668 mL solvent2.3336 mL solvent

To enhance solubility, particularly in DMSO, heating the tube to 37°C followed by ultrasonic bath treatment is recommended . This procedure helps ensure complete dissolution and stable stock solutions for analytical applications.

Analytical Applications

Use in LC-MS/MS Methods

Ketotifen-d3 Fumarate has proven valuable in the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for ketotifen quantification. Research has demonstrated its effectiveness as an internal standard in bioanalytical methods, particularly for pharmacokinetic and bioequivalence studies.

In a recent validated LC-MS/MS method for ketotifen quantification in Beagle dog plasma, Ketotifen-d3 was employed at a concentration of 25 ng/mL as the internal standard . The method utilized methyl tert-butyl ether (MTBE) as the extraction solvent and achieved optimal recovery rates with high stability. This analytical approach demonstrated no interference from endogenous compounds at the elution times corresponding to ketotifen and the internal standard .

Matrix Effects and Recovery

The performance of Ketotifen-d3 as an internal standard in bioanalytical methods is influenced by matrix effects and recovery characteristics. Research evaluating these parameters has shown consistent behavior across different concentration ranges, as summarized in Table 3:

Table 3: Recovery and Matrix Effects for Ketotifen-d3 in Bioanalytical Methods

CompoundNominal Concentration (ng/mL)Recovery (%)Matrix Effect (%)
Ketotifen-d32592.40 ± 8.17 (CV: 7.94%)71.11 ± 6.84 (CV: 9.58%)

For comparison, the parent compound ketotifen showed recovery rates ranging from 99.71% to 102.30% with precision (CV) values of 5.01% to 10.12%, and matrix effects ranging from 67.22% to 73.93% with precision values of 6.91% to 12.84% . These findings confirm that the developed analytical method using Ketotifen-d3 as an internal standard demonstrates no mutual interference between endogenous substances within the biological matrix, ketotifen, and the internal standard, while also confirming the absence of significant ion enhancement or suppression effects .

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